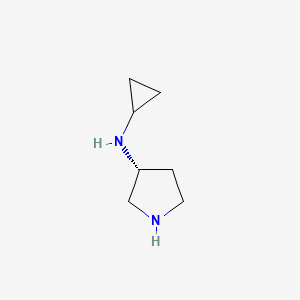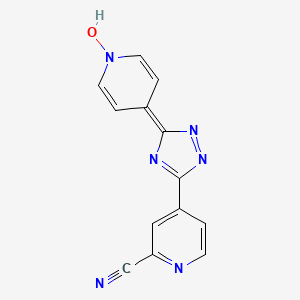acetic acid CAS No. 57727-23-8](/img/structure/B3145595.png)
[(2-Methoxyphenyl)amino](oxo)acetic acid
描述
The compound “(2-Methoxyphenyl)aminoacetic acid” is a chemical compound with the molecular formula C9H11N3O3 . It is also referred to as [ (2,6-dimethylphenyl)carbamoyl]formic acid .
Synthesis Analysis
The synthesis of a similar compound, p-methoxyphenylacetic acid, has been described in a patent . The main raw materials for this synthesis are methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . Another research work describes the synthesis of 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid derived from o-phenylenediamine and 5-methoxysalicaldehyde .Molecular Structure Analysis
The molecular structure of “(2-Methoxyphenyl)aminoacetic acid” can be analyzed based on its molecular formula C9H11N3O3 . More detailed structural information might be available in specialized chemical databases or scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methoxyphenyl)aminoacetic acid” can be inferred from its molecular structure. For example, it has a molecular weight of 166.18 g/mol . Other properties such as density, boiling point, and refractive index can be found in specialized chemical databases .作用机制
Target of Action
The compound (2-Methoxyphenyl)aminoacetic acid is a derivative of Glycine . Glycine is a simple, nonessential amino acid, although experimental animals show reduced growth on low-glycine diets. The average adult ingests 3 to 5 grams of glycine daily. Glycine is involved in the body’s production of DNA, phospholipids and collagen, and in the release of energy.
Mode of Action
It is particularly important in the brain stem and spinal cord, where it inhibits excitatory neurotransmission .
Biochemical Pathways
The biochemical pathways affected by (2-Methoxyphenyl)aminoacetic acid are likely to be those involving Glycine. Glycine is involved in several key metabolic pathways, including the synthesis of creatine, purines, porphyrins, and serine. It also plays a role in the regulation of gluconeogenesis, and in the maintenance of the immune and digestive systems .
Pharmacokinetics
As a small, polar molecule, it is likely to be well-absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its structural similarity to glycine, it may have similar effects, such as inhibiting excitatory neurotransmission in the central nervous system .
Action Environment
The action, efficacy, and stability of (2-Methoxyphenyl)aminoacetic acid are likely to be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug and therefore its ability to cross cell membranes .
实验室实验的优点和局限性
One of the significant advantages of using MPOAA in lab experiments is its low toxicity profile, which makes it a safe compound to work with. MPOAA is also relatively easy to synthesize, and the yield of the synthesis process is moderate. However, one of the limitations of using MPOAA in lab experiments is its low solubility in some solvents, which can make it challenging to work with in certain experimental setups.
未来方向
There are several future directions for the scientific research of MPOAA. One of the significant areas of research is in the development of MPOAA derivatives with improved pharmacokinetic properties. Another area of research is in the exploration of MPOAA's potential use as an anti-cancer agent, where it can be further studied for its ability to induce apoptosis in cancer cells. Additionally, the mechanism of action of MPOAA can be further elucidated through the use of molecular modeling and other computational techniques.
科学研究应用
MPOAA has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of application is in the field of medicinal chemistry, where MPOAA has been shown to have anti-inflammatory and analgesic properties. MPOAA has also been studied for its potential use as an anti-cancer agent, where it has been shown to induce apoptosis in cancer cells.
安全和危害
属性
IUPAC Name |
2-(2-methoxyanilino)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-7-5-3-2-4-6(7)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZELSBIQGGTLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



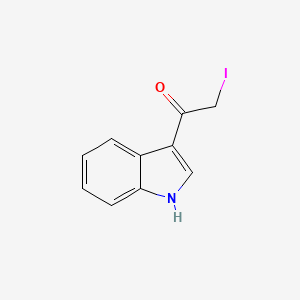
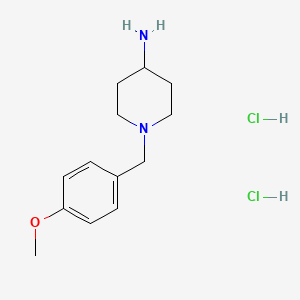

![2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B3145542.png)
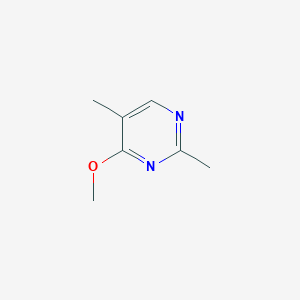
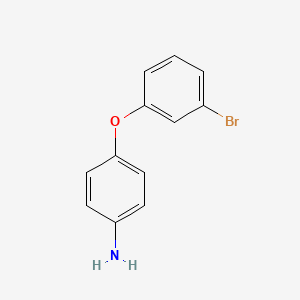
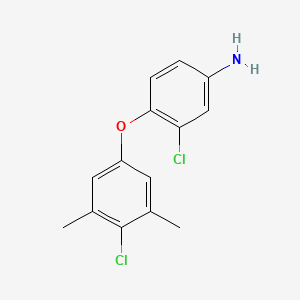

![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)
![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)

